2-{[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
The compound 2-{[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the 4-methoxyphenyl and dimethyl groups. The final step involves the formation of the isoindole-1,3(2H)-dione moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
2-{[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- 4-Methoxyphenylacetonitrile
- 4,4’-Dichlorobenzophenone
Uniqueness
Compared to similar compounds, 2-{[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of functional groups and its complex structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H20N6O3 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[[10-(4-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H20N6O3/c1-14-15(2)31(16-8-10-17(34-3)11-9-16)22-21(14)23-27-20(28-30(23)13-26-22)12-29-24(32)18-6-4-5-7-19(18)25(29)33/h4-11,13H,12H2,1-3H3 |
InChI Key |
XBLFJFNHTWYEFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CN4C(=O)C5=CC=CC=C5C4=O)C6=CC=C(C=C6)OC)C |
Origin of Product |
United States |
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